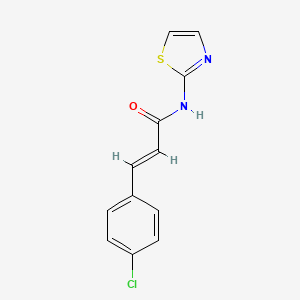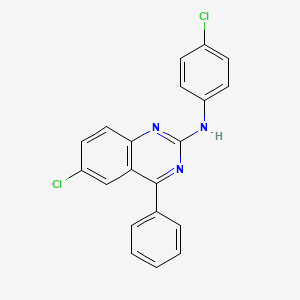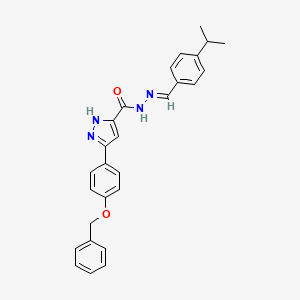![molecular formula C13H13NO4S2 B11699520 (5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11699520.png)
(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a sulfanylidene group and a trimethoxyphenylmethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is often carried out in the presence of a suitable catalyst under reflux conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the trimethoxyphenylmethylidene moiety.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the thiazolidinone ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity could be attributed to the inhibition of specific enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.
Sulfonylureas: These compounds contain a sulfonylurea group and are used as antidiabetic agents.
Benzothiazoles: These compounds have a benzothiazole ring and exhibit various biological activities.
Uniqueness
(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H13NO4S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO4S2/c1-16-8-4-7(5-9(17-2)11(8)18-3)6-10-12(15)14-13(19)20-10/h4-6H,1-3H3,(H,14,15,19)/b10-6- |
InChIキー |
DIAAFVBEJDBJAC-POHAHGRESA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=S)S2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11699461.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B11699468.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11699477.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate](/img/structure/B11699481.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699489.png)
![4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11699501.png)


![1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11699519.png)
![6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B11699525.png)
